molecular formula C38H36N2O12 B11472768 Diethyl 3,3'-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis[4-(1,3-benzodioxol-5-yloxy)benzoate]

Diethyl 3,3'-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis[4-(1,3-benzodioxol-5-yloxy)benzoate]

Cat. No.: B11472768
M. Wt: 712.7 g/mol
InChI Key: PRJUFSJKJPDGEV-UHFFFAOYSA-N
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Description

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(5-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)-5-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE is a complex organic compound characterized by the presence of multiple benzodioxole groups

Preparation Methods

The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(5-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)-5-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of Benzodioxole Intermediates: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Coupling Reactions: The benzodioxole intermediates are then coupled with other aromatic compounds through reactions such as Suzuki or Heck coupling.

    Amidation and Esterification: The final steps involve amidation and esterification reactions to introduce the ethoxycarbonyl and pentanamido groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(5-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)-5-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(5-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)-5-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(5-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)-5-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways involved in cell proliferation, leading to apoptosis in cancer cells . The benzodioxole groups play a crucial role in binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and indole-based molecules.

Properties

Molecular Formula

C38H36N2O12

Molecular Weight

712.7 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[[6-[2-(1,3-benzodioxol-5-yloxy)-5-ethoxycarbonylanilino]-6-oxohexanoyl]amino]benzoate

InChI

InChI=1S/C38H36N2O12/c1-3-45-37(43)23-9-13-29(51-25-11-15-31-33(19-25)49-21-47-31)27(17-23)39-35(41)7-5-6-8-36(42)40-28-18-24(38(44)46-4-2)10-14-30(28)52-26-12-16-32-34(20-26)50-22-48-32/h9-20H,3-8,21-22H2,1-2H3,(H,39,41)(H,40,42)

InChI Key

PRJUFSJKJPDGEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)CCCCC(=O)NC4=C(C=CC(=C4)C(=O)OCC)OC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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